molecular formula C13H9FN2O B2868165 2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile CAS No. 1266843-58-6

2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile

Cat. No. B2868165
CAS RN: 1266843-58-6
M. Wt: 228.226
InChI Key: HMHAHAXFTJNYSS-UHFFFAOYSA-N
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Description

The compound “2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile” is a complex organic molecule that contains a pyridine ring, a fluorophenyl group, a methoxy group, and a carbonitrile group .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through various methods such as the Umemoto reaction and the Balts-Schiemann reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups around the pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reagents used and the conditions of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its constituent groups .

Scientific Research Applications

Synthesis and Structural Analysis

2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile and its derivatives are extensively studied in the field of organic chemistry for their potential in various applications, including as inhibitors, in corrosion inhibition, and for their antimicrobial properties. One of the notable studies involves the synthesis and analysis of azafluorene derivatives, which were evaluated for their inhibitory effects on SARS-CoV-2 RdRp. The compounds demonstrated significant interactions and were suggested as potential drugs for COVID-19 treatment due to their binding efficiency and predicted ADMET properties (Venkateshan et al., 2020).

Corrosion Inhibition

Another application is in the field of corrosion science, where pyridine derivatives have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid. These derivatives, including 2-amino-6-methoxy-4-(4-methoxylphenyl) pyridine-3,5-dicarbonitrile, have shown promising results in protecting mild steel surfaces against corrosion, indicating their potential for industrial applications (Ansari et al., 2015).

Antimicrobial Activity

Research also extends to the synthesis of novel compounds for antimicrobial activity. For instance, Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives have been evaluated for their in vitro antimicrobial activity, showcasing significant effectiveness against various microbial strains. This suggests their potential use in developing new antimicrobial agents (Puthran et al., 2019).

Materials Science and Electronics

In the realm of materials science and electronics, derivatives of 2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile have been synthesized and characterized for their utility in electronic devices. Studies on pyrazolo[4,3-b]pyridine derivatives have revealed their thermal stability and polycrystalline structure, with applications in thin-film deposition and photovoltaic properties in devices, indicating a broad spectrum of potential uses in electronic and optical materials (El-Menyawy et al., 2019).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific chemical structure and the system in which it is acting .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties .

Future Directions

Future research could focus on elucidating the specific synthesis process, chemical reactions, mechanism of action, and physical and chemical properties of this compound. Additionally, the safety and hazards associated with this compound could be further investigated .

properties

IUPAC Name

2-[(2-fluorophenyl)methoxy]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c14-12-6-2-1-4-11(12)9-17-13-10(8-15)5-3-7-16-13/h1-7H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHAHAXFTJNYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=CC=N2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile

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